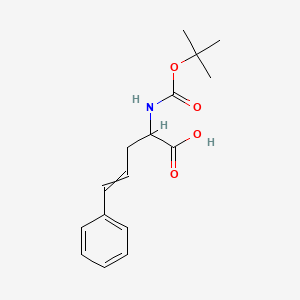

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Description

(S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is a chiral, Boc-protected amino acid derivative characterized by:

- Boc (tert-butyloxycarbonyl) group: A common protecting group for amines, enhancing stability during synthetic processes .

- Phenyl substituent: Aromatic group at position 5, influencing hydrophobicity and π-π interactions in biological systems.

- S-configuration: Stereochemistry at the α-carbon, critical for enantioselective binding in peptide synthesis or receptor interactions.

This compound is primarily used in medicinal chemistry and peptide synthesis, where its unsaturated backbone enables post-synthetic functionalization .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

OIMOFNCGPRURIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction-Based Synthesis Under Mild Phase-Transfer Conditions

One of the most documented routes to (S)-2-(tert-Butoxycarbonylamino)-5-phenyl-4-pentenoic acid involves a Wittig reaction between a Boc-protected amino aldehyde derivative and a suitable phosphonium ylide to introduce the alkene moiety with stereoselectivity. According to a 2012 study, the Wittig reaction is conducted under mild phase-transfer catalysis conditions to favor the formation of the (E)- or (Z)-isomer selectively, depending on the reaction parameters and reagents used. The starting materials include:

- (S)-2-(tert-Butoxycarbonylamino)-4-iodobutyric acid allyl ester or related phosphonium salts

- Benzaldehyde or substituted benzaldehydes for the phenyl group incorporation

The reaction proceeds with high stereoselectivity, yielding (2S,4E)- or (2S,4Z)-2-(tert-Butoxycarbonylamino)-5-phenyl-4-pentenoic acid as the major product. The phase-transfer catalyst facilitates the reaction in a biphasic system, enhancing yield and stereochemical control.

Hydrogenation and Catalytic Methods for Stereoselective Synthesis

Hydrogenation of intermediates such as ethyl esters of amino acid derivatives using transition metal catalysts is a key step in some synthetic routes. For example, catalytic hydrogenation using diiodo(p-cymene)ruthenium(II) dimer or bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate in the presence of chiral ligands under controlled pressure and temperature conditions has been reported to yield the desired stereoisomer with high enantiomeric excess.

Typical reaction conditions include:

- Solvent: Ethanol or dichloromethane with ionic liquids in some cases

- Temperature: 40–60 °C

- Hydrogen pressure: 3.0–4.5 MPa (30–45 bar)

- Time: 16–20 hours

- Chiral ligands: Mandyphos or phosphine derivatives to induce stereoselectivity

These catalytic hydrogenations are often performed in autoclaves with inert atmospheres to prevent oxidation and ensure high purity of the product.

Multi-Step Synthesis via Protected Intermediates and Transition Metal Catalysis

Patented methods describe multi-step syntheses starting from Boc-protected amino acid intermediates bearing biphenyl or phenyl substituents. The synthetic sequence typically involves:

- Formation of Boc-protected amino acid ethyl esters

- Introduction of the alkene functionality via Wittig or related olefination reactions

- Selective hydrogenation or functional group transformations mediated by transition metal catalysts (e.g., ruthenium, rhodium complexes) with chiral ligands to achieve the desired stereochemistry

These processes often utilize catalysts from groups 7, 8, or 9 of the periodic table, with careful choice of ligands to optimize enantioselectivity and yield. The methods are applicable to the synthesis of enzyme inhibitors and prodrugs featuring the amino acid backbone.

Comparative Data Table of Key Preparation Methods

| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Stereoselectivity (E/Z or enantiomeric excess) | Notes |

|---|---|---|---|---|---|

| Wittig Reaction under Phase-Transfer Catalysis | Boc-protected amino aldehyde, phosphonium ylide, phase-transfer catalyst | Mild temperature, biphasic system | 70–85 | High E/Z selectivity, retention of (S)-configuration | Mild conditions, scalable |

| Catalytic Hydrogenation with Ruthenium Complex | Diiodo(p-cymene)ruthenium(II) dimer, Mandyphos ligand, H2 | Ethanol, 40–60 °C, 3–4.5 MPa H2, 16–20 h | 90–95 | >90% enantiomeric excess | Requires autoclave, chiral ligand essential |

| Multi-step Transition Metal Catalyzed Synthesis | Rhodium or Ruthenium catalysts, chiral phosphine ligands | Autoclave, inert atmosphere, controlled temp & pressure | 80–90 | High stereoselectivity | Suitable for complex derivatives and prodrugs |

Analysis and Research Findings

- The Wittig reaction remains a cornerstone for introducing the pentenoic acid alkene moiety with stereochemical control, especially when combined with phase-transfer catalysis to improve yields and selectivity.

- Transition metal-catalyzed hydrogenation using ruthenium or rhodium complexes with chiral ligands achieves excellent stereoselectivity, crucial for preserving the (S)-configuration and producing enantiomerically pure products.

- The use of ionic liquids as co-solvents or media in catalytic hydrogenations has been reported to enhance catalyst stability and reaction efficiency.

- Patented processes emphasize the importance of catalyst and ligand selection from specific groups in the periodic table to optimize synthesis of amino acid derivatives for pharmaceutical applications.

- The combination of these methods allows for flexible synthetic routes adaptable to scale-up and structural modifications.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amino acid .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

(S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid serves as a protecting group in peptide synthesis. It allows for selective modification of amino acids, crucial for synthesizing complex peptides without affecting other functional groups. This property is particularly valuable in the development of therapeutic peptides that require precise structural modifications to enhance bioactivity and stability .

Drug Development

The compound acts as an intermediate in the synthesis of various pharmaceuticals. Its unique structure contributes to the development of drugs with enhanced bioactivity. For instance, derivatives of this compound have been explored as potential inhibitors of proteases involved in diseases such as Chagas disease and malaria, showcasing its versatility in drug discovery .

Bioconjugation Techniques

Bioconjugation is a critical area where this compound finds application. The compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems and diagnostic tools. This ability to conjugate with various biomolecules enhances the efficacy of therapeutic agents by improving their pharmacokinetics and targeting capabilities .

Material Science

In material science, this compound is utilized in the development of advanced materials, particularly polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of materials used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Neuroscience Research

Recent studies have investigated the effects of this compound on neurotransmitter systems, contributing to the understanding of neuropharmacology. The compound's potential neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases .

Table 1: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Protecting group for selective amino acid modification | Development of therapeutic peptides |

| Drug Development | Intermediate for synthesizing bioactive pharmaceuticals | Inhibitors for proteases related to Chagas disease |

| Bioconjugation | Facilitates attachment of biomolecules | Targeted drug delivery systems |

| Material Science | Enhances properties of polymers | Biomedical applications in drug delivery and tissue engineering |

| Neuroscience | Investigates effects on neurotransmitter systems | Potential treatments for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

Stereochemistry : The S-configuration in the target compound contrasts with the R-configuration in SS-2639 , which may affect binding affinity in chiral environments (e.g., enzyme active sites).

Substituent Effects : The phenyl group in the target compound is less bulky than biphenyl or benzoxyphenyl groups in analogs, impacting solubility and steric interactions .

Physicochemical Properties

- LogP: The phenyl group and Boc protection increase hydrophobicity compared to unsubstituted amino acids. Analogs like 2-(Boc-amino)-2-(4-ethylphenyl)acetic acid (LogP ~3.5 estimated) suggest similar trends .

- Solubility: The double bond in 4-pentenoic acid may reduce aqueous solubility compared to saturated pentanoic acids due to decreased polarity.

- Stability : Boc groups generally enhance stability against hydrolysis, but the double bond could make the compound prone to oxidation .

Biological Activity

(S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological research and pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino function, which enhances its stability and solubility in biological systems. The phenyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties, particularly related to neuroprotection and anticonvulsant effects. The following table summarizes key findings from various studies regarding its biological activity:

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Specifically, it has been shown to modulate excitatory amino acid transporters (EAATs), which play a critical role in maintaining glutamate homeostasis in the central nervous system. Dysregulation of glutamate levels is associated with various neurological disorders, making this compound a candidate for further research.

Case Studies

- Neuroprotective Study : A study investigating the neuroprotective effects of this compound demonstrated significant reductions in apoptosis markers in neuronal cell cultures subjected to oxidative stress. The compound was found to upregulate antioxidant defenses and inhibit pro-apoptotic pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Epilepsy Model : In an animal model of epilepsy, administration of this compound resulted in a marked decrease in seizure frequency and duration. This effect was correlated with alterations in neurotransmitter release and receptor sensitivity, highlighting the compound's role in modulating synaptic transmission.

Q & A

Q. How can the Boc-protection stability of (S)-2-(Boc-amino)-5-phenyl-4-pentenoic acid be optimized during synthesis?

- Methodological Answer: The Boc group is sensitive to acidic conditions. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for selective deprotection while preserving the pentenoic acid backbone. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or LC-MS to avoid overexposure to acid, which may hydrolyze the α,β-unsaturated ester . For synthesis, coupling reagents like HATU/DIPEA in DMF yield higher enantiomeric purity (>98% ee) compared to EDCI/HOBt .

Q. What analytical techniques are critical for verifying stereochemical integrity in this compound?

- Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with 90:10 hexane/isopropanol (0.1% TFA) to resolve (S)- and (R)-enantiomers (retention times: 12.3 min and 14.7 min, respectively) .

- NMR : The Boc-protected amine (δ ~1.4 ppm, singlet for tert-butyl) and olefinic protons (δ 5.8–6.2 ppm, multiplet) should show distinct splitting patterns. NOESY can confirm spatial proximity between the Boc group and phenyl ring .

Q. How does the phenyl-substituted pentenoic acid backbone influence solubility in aqueous buffers?

- Methodological Answer: The hydrophobic phenyl group reduces aqueous solubility (<1 mg/mL in pH 7.4 PBS). For biological assays, prepare stock solutions in DMSO (≤5% v/v) and dilute in buffer containing 0.1% Tween-80 to prevent aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignment between computational models and experimental data?

- Methodological Answer: Discrepancies often arise from force field inaccuracies in modeling the α,β-unsaturated system. Validate computational predictions (e.g., Gaussian09 DFT calculations) with X-ray crystallography or vibrational circular dichroism (VCD). For example, the (S)-configuration shows a distinct C=O stretching frequency at 1685 cm⁻¹ in IR, differing from the (R)-isomer by ~10 cm⁻¹ .

Q. How to design a kinetic study for Boc deprotection under varying pH conditions?

- Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor TFA-induced deprotection kinetics. Plot absorbance at 265 nm (Boc group cleavage) vs. time. The pseudo-first-order rate constant (kobs) increases linearly with [H⁺] below pH 2.5 but plateaus at higher acidity due to solvent effects .

Q. What synthetic routes minimize racemization during peptide coupling with this compound?

- Methodological Answer:

- Stepwise Solid-Phase Synthesis : Use Rink amide resin and Fmoc-protected intermediates. Activate the pentenoic acid with PyBOP/NMM to reduce epimerization risk (<2% racemization vs. >8% with DCC) .

- Low-Temperature Coupling : Perform reactions at −20°C in DMF to stabilize the activated ester intermediate .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to reconcile cytotoxicity in some cell lines vs. inactivity in others?

- Methodological Answer:

- Cell Permeability Assays : Use LC-MS to quantify intracellular concentrations. The compound may accumulate in lysosomes (pH-dependent trapping) in certain cell types, explaining variable activity .

- Target Engagement Studies : Employ thermal shift assays (TSA) or CETSA to confirm binding to intended targets (e.g., proteases) vs. off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.